2,5-Dioxopyrrolidin-1-yl 4-hexylbenzoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 4-hexylbenzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a pyrrolidinone ring attached to a benzoate moiety with a hexyl chain, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-hexylbenzoate typically involves the esterification of 4-hexylbenzoic acid with 2,5-dioxopyrrolidin-1-yl. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4-hexylbenzoate can undergo various chemical reactions, including:
Oxidation: The hexyl chain can be oxidized to introduce functional groups such as hydroxyl or carboxyl groups.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form hydroxyl groups.
Substitution: The ester linkage can be targeted for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hexyl chain can yield hexanoic acid derivatives, while reduction of the pyrrolidinone ring can produce hydroxylated pyrrolidinone derivatives .
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 4-hexylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-hexylbenzoate involves its interaction with specific molecular targets. The pyrrolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The hexyl chain and benzoate moiety can enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 4-phenylbenzoate: Similar structure but with a phenyl group instead of a hexyl chain.
2,5-Dioxopyrrolidin-1-yl 4-methylbenzoate: Contains a methyl group instead of a hexyl chain.
2,5-Dioxopyrrolidin-1-yl 4-ethylbenzoate: Contains an ethyl group instead of a hexyl chain.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 4-hexylbenzoate is unique due to its longer hexyl chain, which can influence its hydrophobicity and interaction with biological membranes. This structural feature may enhance its potential as a drug candidate by improving its bioavailability and membrane permeability compared to similar compounds with shorter alkyl chains.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-hexylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-2-3-4-5-6-13-7-9-14(10-8-13)17(21)22-18-15(19)11-12-16(18)20/h7-10H,2-6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEFWGMBECFMIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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